molecular formula C11H11NO3 B1398062 METHYL 2-(1H-INDOL-5-YLOXY)ACETATE CAS No. 857261-14-4

METHYL 2-(1H-INDOL-5-YLOXY)ACETATE

Cat. No.: B1398062
CAS No.: 857261-14-4
M. Wt: 205.21 g/mol
InChI Key: FHORTGUJAXXVAT-UHFFFAOYSA-N
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Description

METHYL 2-(1H-INDOL-5-YLOXY)ACETATE is a chemical compound that belongs to the indole family Indoles are a significant class of heterocyclic compounds that are widely found in nature, particularly in alkaloids and plant hormones

Mechanism of Action

Target of Action

It’s known that indole derivatives have diverse biological and clinical applications , suggesting that this compound may interact with multiple targets.

Mode of Action

Indole derivatives are known to interact with various biological targets, which could lead to a range of biochemical changes .

Biochemical Pathways

Indole derivatives are known to have wide-ranging effects on various biochemical pathways , suggesting that this compound may also have diverse effects.

Result of Action

Given the known biological activity of indole derivatives , it can be inferred that this compound may have significant effects at the molecular and cellular level.

Biochemical Analysis

Biochemical Properties

(1H-Indol-5-yloxy)-acetic acid methyl ester plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with high affinity to multiple receptors, which can influence various biological processes . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s stability and activity in biochemical environments .

Cellular Effects

The effects of (1H-Indol-5-yloxy)-acetic acid methyl ester on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . Additionally, it can alter metabolic pathways, leading to changes in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, (1H-Indol-5-yloxy)-acetic acid methyl ester exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often results in conformational changes in the target proteins, affecting their activity and function . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1H-Indol-5-yloxy)-acetic acid methyl ester can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of (1H-Indol-5-yloxy)-acetic acid methyl ester vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as promoting cell growth and differentiation . At high doses, it can cause toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal biological activity without causing harm .

Metabolic Pathways

(1H-Indol-5-yloxy)-acetic acid methyl ester is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting overall cellular metabolism . These interactions can lead to changes in the levels of specific metabolites, which can have downstream effects on cellular function and health .

Transport and Distribution

The transport and distribution of (1H-Indol-5-yloxy)-acetic acid methyl ester within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can influence its biological activity, as its accumulation in certain tissues or organelles can enhance its effects on cellular function .

Subcellular Localization

(1H-Indol-5-yloxy)-acetic acid methyl ester exhibits specific subcellular localization patterns, which can affect its activity and function. Targeting signals and post-translational modifications play a crucial role in directing the compound to specific compartments or organelles within the cell . For instance, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular energy production and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(1H-INDOL-5-YLOXY)ACETATE typically involves the reaction of indole derivatives with acetic acid and methanol. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(1H-INDOL-5-YLOXY)ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted indole derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, METHYL 2-(1H-INDOL-5-YLOXY)ACETATE is used as a building block for the synthesis of more complex indole derivatives. It serves as a precursor in the development of novel compounds with potential biological activities .

Biology

In biological research, this compound is studied for its role in various biochemical pathways. Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties .

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. They are explored as candidates for drug development due to their ability to interact with multiple biological targets .

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-(1H-INDOL-5-YLOXY)ACETATE is unique due to its specific structural features and the presence of the methoxy group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

methyl 2-(1H-indol-5-yloxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-11(13)7-15-9-2-3-10-8(6-9)4-5-12-10/h2-6,12H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHORTGUJAXXVAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80733046
Record name Methyl [(1H-indol-5-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857261-14-4
Record name Methyl [(1H-indol-5-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 5-hydroxyindole (5.00 g; 37.6 mmol), caesium carbonate (26.9 g, 82.6 mmol) and ethyl bromoacetate (4.60 g, 30.0 mmol) in 100 ml acetone is stirred for 18 hours at ambient temperature. Then the reaction mixture is combined with water and DCM. The phases are separated and the aqueous phase is extracted with DCM. The combined phases are dried on sodium sulphate and freed from the solvent in vacuo.
Quantity
5 g
Type
reactant
Reaction Step One
Name
caesium carbonate
Quantity
26.9 g
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reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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